

# In-Depth Technical Guide: Aprutumab Ixadotin in Gastric Cancer Xenograft Models

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## Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779818

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This guide provides a comprehensive technical overview of the preclinical efficacy and experimental protocols for **Aprutumab Ixadotin** (also known as BAY 1187982) in gastric cancer xenograft models. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key concepts.

## Core Efficacy Data

The anti-tumor activity of **Aprutumab Ixadotin** has been evaluated in various gastric cancer xenograft models, demonstrating significant tumor growth inhibition and regression. This section summarizes the key quantitative findings from these preclinical studies.

## Cell Line-Derived Xenograft (CDX) Models

### SNU-16 Human Gastric Cancer Xenograft Model

Treatment with **Aprutumab Ixadotin** at a dose of 5 mg/kg resulted in partial tumor regression in at least 90% of the animals, irrespective of the treatment schedule.<sup>[1]</sup> Lower doses of 0.5 or 1 mg/kg did not produce a statistically significant inhibition of tumor growth when compared to the vehicle control group.<sup>[1]</sup>

Treatment Group	Dose (mg/kg)	Schedule	Mean Tumor Volume (mm <sup>3</sup> ) at Day 32	Tumor Growth Inhibition (%)	Response Rate	Reference
Vehicle Control	-	-	~1000	-	-	<a href="#">[2]</a>
Aprutumab Ixadotin	5	Q4D x 3	~100	>90	Partial Regression in ≥90% of animals	<a href="#">[1]</a> <a href="#">[2]</a>
Aprutumab Ixadotin	5	Q10D x 3	~100	>90	Partial Regression in ≥90% of animals	<a href="#">[1]</a> <a href="#">[2]</a>
Control ADC	5	Q4D x 3	~1000	No significant effect	-	<a href="#">[1]</a> <a href="#">[2]</a>

## Patient-Derived Xenograft (PDX) Models

### GA0033 Gastric Cancer PDX Model

In a patient-derived xenograft model of gastric cancer, GA0033, **Aprutumab Ixadotin** demonstrated notable tumor growth inhibition.

Treatment Group	Dose (mg/kg)	Schedule	Outcome	Reference
Aprutumab Ixadotin	Not Specified	Q7D x 3	Significant tumor growth inhibition	[3]
Control ADC	Not Specified	Q7D x 3	No significant effect	[3]
Vinorelbine	Not Specified	Q7D x 3	Moderate tumor growth inhibition	[3]

### GAGA6 Gastric Cancer PDX Model

A study on a diffuse type gastric cancer patient-derived xenograft model, GAGA6, which had acquired resistance to the pan-FGFR inhibitor AZD4547, showed that **Aprutumab Ixadotin** could effectively overcome this resistance.

Treatment Group	Dose (mg/kg)	Schedule	Tumor Growth Inhibition (%)	Reference
Aprutumab Ixadotin	7.5	Q7D x 3	100 (in parental GAGA6)	[4]
Aprutumab Ixadotin	7.5	Q7D x 3	88 (in AZD4547-resistant GAGA6-R)	[4]
AZD4547	Not Specified	Not Specified	0 (in AZD4547-resistant GAGA6-R)	[4]

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols for the xenograft studies cited.

## Cell Line and Animal Models

- Cell Line: The SNU-16 human gastric carcinoma cell line was utilized for the cell line-derived xenograft model.
- Animals: Female NOD scid mice were used for the SNU-16 xenograft model.[1]

## Establishment of Xenograft Models

For the SNU-16 model, treatment was initiated when the tumor size reached approximately 63 mm<sup>3</sup>. [2] In the patient-derived xenograft models, treatment commenced when tumors reached a size of approximately 150 mm<sup>3</sup>.

## Drug Administration

**Aprutumab Ixadotin** and the control ADC were administered intravenously.[4] The vehicle control used was typically Phosphate Buffered Saline (PBS).[4] Various treatment schedules were employed, including every 4th day for three cycles (Q4D x 3), every 7th day for three cycles (Q7D x 3), and every 10th day for three cycles (Q10D x 3).[1][2][4]

## Efficacy Assessment

- Tumor Volume Measurement: Tumor size was monitored regularly, and tumor volume was calculated using standard methods.
- Tumor Growth Inhibition (TGI): TGI was calculated to quantify the efficacy of the treatment compared to the control group.
- Response Classification: Treatment responses were often categorized as follows:
  - Progressive Disease (PD): > 20% tumor growth.
  - Stable Disease (SD): < 30% tumor shrinkage and < 20% tumor growth.
  - Partial Response (PR): > 30% tumor shrinkage.[2]

## Visualizations: Diagrams and Workflows

Visual representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the DOT language.

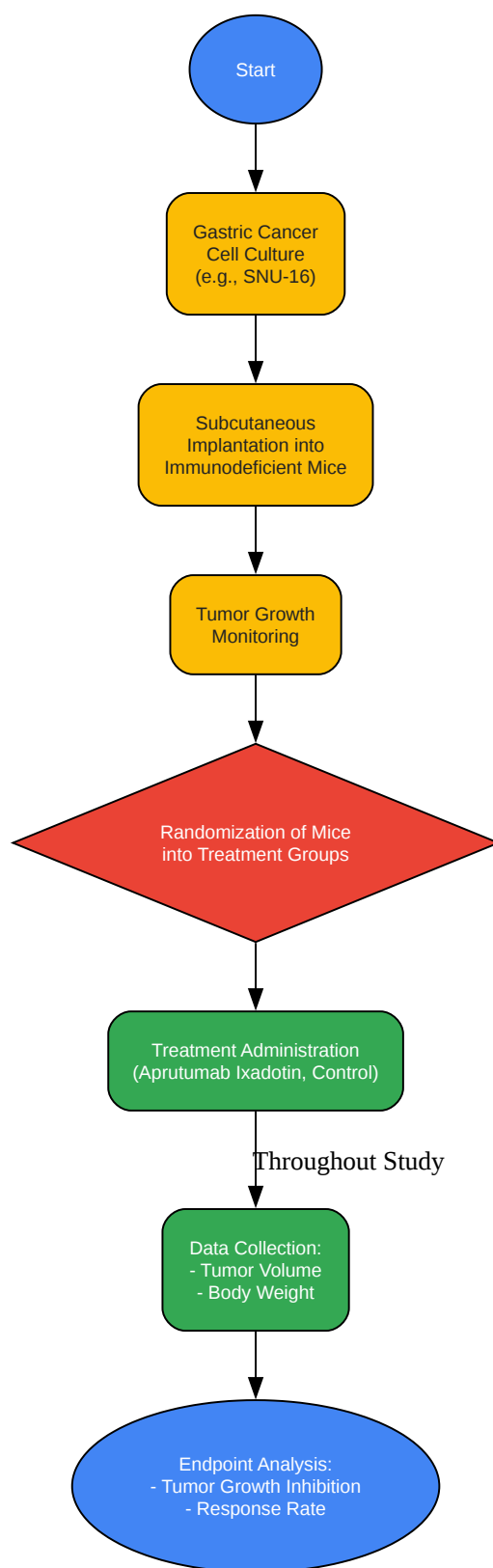
## Signaling Pathway of Aprutumab Ixadotin



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Caption: Mechanism of action of **Aprutumab Ixadotin**.

## Experimental Workflow for Xenograft Studies



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Caption: General experimental workflow for xenograft studies.

In summary, preclinical studies of **Aprutumab Ixadotin** in gastric cancer xenograft models have demonstrated its potential as a targeted therapeutic agent. The data indicates dose-dependent anti-tumor activity in both cell line-derived and patient-derived models, particularly those with FGFR2 overexpression. The detailed experimental protocols provided herein offer a foundation for further research and development in this area.

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